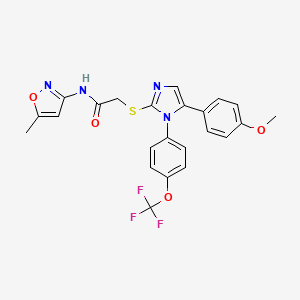
2-((5-(4-メトキシフェニル)-1-(4-(トリフルオロメトキシ)フェニル)-1H-イミダゾール-2-イル)チオ)-N-(5-メチルイソキサゾール-3-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H19F3N4O4S and its molecular weight is 504.48. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
a. 抗炎症剤: この化合物は、その構造的特徴から、抗炎症作用を示す可能性があります。科学者たちは、炎症経路およびサイトカイン産生に対するその効果を研究することで、新規抗炎症薬としてのその可能性を探っています。
b. 抗がん剤: この化合物のイミダゾールおよびイソキサゾール部分構造は、それを癌治療のための有望な候補にする可能性があります。研究者は、癌細胞株に対するその細胞毒性を評価し、その作用機序を調査しています。さらに、癌の進行に関与する特定の酵素を阻害するその能力が研究されています。
c. 抗菌活性: この化合物のチオエーテル基および芳香環は、抗菌作用の可能性を示唆しています。細菌、真菌、およびウイルスに対するその有効性を評価するための研究が進められています。研究者は特に、薬剤耐性株に対するその活気に興味を持っています。
計算化学と分子モデリング
研究者は、計算方法を使用して、溶解度、安定性、および結合親和性などの化合物の特性を予測しています。これらの洞察は、さらなる実験的調査を導きます。
要約すると、「2-((5-(4-メトキシフェニル)-1-(4-(トリフルオロメトキシ)フェニル)-1H-イミダゾール-2-イル)チオ)-N-(5-メチルイソキサゾール-3-イル)アセトアミド」は、医薬品化学から材料科学まで、さまざまな分野で有望です。 その多面的な性質は、さらなる探求を促し、科学研究におけるその潜在的な影響を強調しています . 特定のアプリケーションの詳細な情報が必要な場合は、お気軽にお問い合わせください。
生物活性
The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that incorporates various pharmacophoric elements, including an imidazole ring and a methoxyphenyl group. This article explores its biological activity, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H18F3N3O2S, with a molecular weight of approximately 397.43 g/mol. The structure features:
- Imidazole ring : Known for its role in various biological activities.
- Methoxy and trifluoromethoxy groups : These substituents can influence lipophilicity and biological interactions.
Biological Activity Overview
Recent studies have suggested that compounds containing imidazole and isoxazole moieties exhibit a range of biological activities, including:
- Antimicrobial activity
- Anticancer properties
- Anti-inflammatory effects
Antimicrobial Activity
Research indicates that similar compounds with imidazole structures have demonstrated significant antimicrobial effects. For instance, derivatives of imidazole have been shown to inhibit various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The presence of the methoxy and trifluoromethoxy groups may enhance this activity by improving the compound's ability to penetrate bacterial membranes.
Anticancer Properties
Compounds with similar structural features have been investigated for their anticancer potential. For example, imidazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation . The specific compound may target cancerous cells while sparing normal cells, which is crucial for reducing side effects.
Anti-inflammatory Effects
The anti-inflammatory properties of imidazole-based compounds are well-documented. They may inhibit cyclooxygenase (COX) enzymes or modulate inflammatory cytokine production . This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of such compounds. Key observations include:
- Substituent effects : The presence of electron-donating groups like methoxy enhances lipophilicity, potentially improving bioavailability.
- Ring modifications : Alterations in the imidazole or isoxazole rings can significantly impact the compound's potency against specific biological targets .
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluated a series of imidazole derivatives against S. aureus and found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines showed that certain derivatives induced apoptosis at concentrations as low as 10 μM, suggesting a potent anticancer effect .
- Inflammation Models : In vivo studies demonstrated that these compounds reduced inflammation markers in animal models of arthritis, indicating their potential therapeutic use .
特性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O4S/c1-14-11-20(29-34-14)28-21(31)13-35-22-27-12-19(15-3-7-17(32-2)8-4-15)30(22)16-5-9-18(10-6-16)33-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRXNFXBTAHSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














